molecular formula C37H38N2O9S3 B14460037 Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- CAS No. 68155-73-7

Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-

Cat. No.: B14460037
CAS No.: 68155-73-7
M. Wt: 750.9 g/mol
InChI Key: QNOYBCOEQMOHFR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-: is a complex organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of multiple sulfonic acid groups and ethyl-substituted amino groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid. This process introduces sulfonic acid groups into the benzene ring. For the specific compound , additional steps are required to introduce the ethyl-substituted amino groups and the 3-sulfophenylmethyl groups. These steps may involve multiple reactions, including alkylation and amination, under controlled conditions to ensure the desired substitutions are achieved .

Industrial Production Methods: Industrial production of such complex compounds often involves multi-step synthesis processes in large reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can produce sulfonyl chlorides, while reduction with LiAlH₄ can yield thiols .

Scientific Research Applications

Chemistry: In chemistry, benzenesulfonic acid derivatives are used as intermediates in the synthesis of more complex compounds. They serve as building blocks for the production of dyes, pharmaceuticals, and other organic compounds .

Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They can act as inhibitors for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Medicine: In medicine, benzenesulfonic acid derivatives are explored for their potential therapeutic properties. They are investigated for their ability to inhibit certain enzymes or pathways involved in diseases such as cancer and inflammation .

Industry: Industrially, these compounds are used in the production of detergents, surfactants, and other cleaning agents. Their ability to lower surface tension makes them valuable in various cleaning and emulsifying applications .

Mechanism of Action

The mechanism of action of benzenesulfonic acid derivatives involves their interaction with specific molecular targets. For example, they can inhibit enzymes by binding to the active site or allosteric sites, preventing the enzyme from catalyzing its substrate. The sulfonic acid groups can form strong ionic interactions with positively charged amino acids in proteins, leading to inhibition or modulation of protein function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- lies in its complex structure, which includes multiple sulfonic acid groups and ethyl-substituted amino groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields .

Properties

CAS No.

68155-73-7

Molecular Formula

C37H38N2O9S3

Molecular Weight

750.9 g/mol

IUPAC Name

2-[bis[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]methyl]benzenesulfonic acid

InChI

InChI=1S/C37H38N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24,37H,3-4,25-26H2,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48)

InChI Key

QNOYBCOEQMOHFR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC4=CC(=CC=C4)S(=O)(=O)O)C5=CC=CC=C5S(=O)(=O)O

Origin of Product

United States

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